2-Methylphthalazin-2-ium iodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylphthalazin-2-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N2.HI/c1-11-7-9-5-3-2-4-8(9)6-10-11;/h2-7H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTJQHLLPHATEO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC=CC=C2C=N1.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylphthalazin 2 Ium Iodide
N-Methylation Strategies for Phthalazine (B143731)
The most direct approach for the synthesis of 2-Methylphthalazin-2-ium iodide involves the introduction of a methyl group onto one of the nitrogen atoms of the phthalazine ring system. This process, known as N-methylation, results in the formation of a positively charged quaternary ammonium (B1175870) center, with iodide serving as the counter-ion.
Direct Quaternization with Methyl Iodide
The reaction of phthalazine with methyl iodide stands as a fundamental method for the preparation of this compound. This reaction is a classical example of a Menshutkin reaction, where a tertiary amine (in this case, a nitrogen atom of the phthalazine ring) is alkylated by an alkyl halide.
In a typical procedure, phthalazine is treated with methyl iodide, which serves as both the methylating agent and the source of the iodide counter-ion. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic methyl group of methyl iodide, leading to the formation of a new carbon-nitrogen bond and the displacement of the iodide ion. This results in the formation of the desired this compound salt. General reviews on the chemistry of phthalazines confirm that the treatment of phthalazine or its alkyl derivatives with alkyl halides is a standard method to yield N-alkyl phthalazinium halides. longdom.org
Investigation of Reaction Conditions and Solvent Effects
The efficiency and outcome of the N-methylation of phthalazine are significantly influenced by the reaction conditions, particularly the choice of solvent and the use of a base.
Solvents such as dimethylformamide (DMF) are commonly employed for this type of alkylation. For instance, the methylation of a substituted phthalazinone derivative has been successfully carried out using methyl iodide in DMF in the presence of sodium hydride (NaH) as a base. jocpr.com In this case, the base deprotonates a precursor, enhancing its nucleophilicity towards methyl iodide. Another example involves the reaction of a dithiocarbamate (B8719985) derivative of phthalazine with methyl iodide in refluxing DMF, highlighting the utility of this solvent for N-methylation within the phthalazine system. imedpub.com
The reaction can also be performed under various conditions, including at room temperature or with heating. The choice of conditions often depends on the reactivity of the specific phthalazine derivative and the desired reaction rate.
Table 1: Reaction Conditions for N-Methylation of Phthalazine Derivatives
| Precursor | Methylating Agent | Solvent | Base | Temperature | Reference |
| Substituted Phthalazinone | Methyl Iodide | DMF | NaH | Not specified | jocpr.com |
| Dithiocarbamate Phthalazine Derivative | Methyl Iodide | DMF | None | Reflux | imedpub.com |
This table is generated based on available data and is for illustrative purposes.
Synthesis from Halogenated Phthalazine Precursors via Iodide Introduction
An alternative strategy for the synthesis of this compound could theoretically involve the use of a halogenated phthalazine precursor. However, current literature searches did not yield specific examples of the synthesis of this compound directly from a halogenated phthalazine followed by the introduction of iodide. While the synthesis of various substituted phthalazines from precursors like 1,4-dichlorophthalazine (B42487) is known, these methods typically involve nucleophilic substitution at the carbon atoms of the ring, not a direct pathway to an N-methylated iodide salt. jocpr.com
Mechanistic Studies of Phthalazine N-Alkylation Reactions
The N-alkylation of phthalazine with methyl iodide is generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophilic nitrogen atom of the phthalazine ring attacks the electrophilic carbon atom of methyl iodide. This attack occurs from the backside relative to the leaving group (iodide), leading to an inversion of configuration at the carbon atom. The reaction proceeds through a single transition state where the new C-N bond is forming concurrently with the breaking of the C-I bond.
While specific mechanistic studies focusing solely on the N-alkylation of the parent phthalazine are not extensively detailed in the provided search results, the general principles of SN2 reactions involving nitrogen heterocycles are well-established and applicable in this context.
Alternative Synthetic Pathways to this compound
While direct N-methylation of phthalazine is the most straightforward route, other synthetic strategies could potentially be employed to access this compound or its derivatives. For instance, the synthesis of various fused phthalazine systems, such as pyrazolophthalazines and triazolophthalazines, demonstrates the versatility of the phthalazine core as a building block for more complex heterocyclic structures. longdom.org These more complex structures could, in principle, be designed to incorporate a this compound moiety.
Furthermore, the reaction of substituted phthalazinone derivatives with various electrophiles, including alkyl halides, showcases the potential for creating a diverse range of N-substituted phthalazinium salts. jocpr.comnih.gov These approaches, while not directly yielding the parent this compound, represent alternative pathways to related quaternized phthalazine structures.
Reactivity and Reaction Mechanisms of 2 Methylphthalazin 2 Ium Iodide
N-Demethylation Reactions
The cleavage of the N-methyl bond in 2-Methylphthalazin-2-ium iodide represents a key potential transformation. The positive charge on the quaternary nitrogen atom renders the methyl group susceptible to nucleophilic attack, a common pathway for the dealkylation of N-heterocyclic cations.
Demethylation using Pyridine (B92270) Hydrochloride and Related Reagents
The use of pyridine hydrochloride as a reagent for the demethylation of quaternary ammonium (B1175870) salts is a well-established method. However, no specific studies documenting its application to this compound have been found. In theory, the reaction would proceed via a nucleophilic attack by the chloride ion on the methyl group, with the pyridinium (B92312) ion acting as a proton source to facilitate the reaction. The expected products would be phthalazine (B143731) and methyl chloride. The efficiency of this reaction would likely depend on factors such as reaction temperature and the presence of a high-boiling solvent to facilitate the departure of the volatile methyl chloride.
Demethylation via Triphenylphosphine
Triphenylphosphine is another common reagent for the demethylation of N-methylated quaternary salts. The reaction typically involves the nucleophilic attack of the phosphorus atom on the methyl group, forming a stable methyltriphenylphosphonium (B96628) iodide salt and the free phthalazine base. The high stability of the phosphonium (B103445) salt provides a strong thermodynamic driving force for this reaction. While this method has been successfully applied to a variety of N-methylated compounds, its specific use with this compound has not been reported.
Mechanistic Elucidation of Demethylation Pathways
The mechanism for both pyridine hydrochloride and triphenylphosphine-mediated demethylation is anticipated to be a bimolecular nucleophilic substitution (SN2) reaction. In this proposed mechanism, the nucleophile (chloride or triphenylphosphine) would approach the methyl group from the backside of the C-N bond, leading to a transition state where the nucleophile and the leaving group (phthalazine) are both partially bonded to the methyl carbon. The reaction would result in the inversion of configuration at the methyl group, although this is not observable for a simple methyl group. The rate of these reactions would be influenced by the steric hindrance around the methyl group and the nucleophilicity of the attacking species.
Nucleophilic Attack at the Quaternary Nitrogen Center
While the primary site of nucleophilic attack is expected to be the methyl group, direct attack at the electropositive quaternary nitrogen center is a theoretical possibility, although likely less favorable. Such an attack would require a highly reactive nucleophile and could lead to ring-opening or other complex rearrangements of the phthalazine system. There is currently no scientific literature to support or refute this pathway for this compound.
Reactions Involving the Phthalazine Ring System
The phthalazine ring system in this compound is an aromatic, electron-deficient system due to the presence of the two nitrogen atoms and the positive charge. This electron deficiency would deactivate the ring towards electrophilic aromatic substitution. Conversely, the ring should be more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the quaternary nitrogen. However, without experimental data, the specific conditions and regioselectivity of such reactions remain speculative.
Photochemical and Electrochemical Transformations
The photochemical and electrochemical behavior of this compound is another area devoid of research. It is plausible that the compound could undergo photochemical reactions upon irradiation with UV light, potentially leading to radical species or rearranged products. Electrochemically, the quaternary salt could be susceptible to reduction at the cathode, which might involve the transfer of an electron to the phthalazinium cation to form a neutral radical species. This radical could then dimerize or undergo further reactions. The specific reduction potentials and the nature of the resulting products are unknown.
Research on this compound Reveals Limited Catalytic Applications
Extensive investigation into the chemical properties of this compound has yielded no significant evidence of its use as a catalyst or reaction promoter in organic synthesis. A thorough review of available scientific literature and chemical databases reveals a notable absence of studies detailing its catalytic behavior.
While the broader class of N-alkylphthalazinium salts and related phthalazine derivatives has been explored for various applications, particularly in medicinal chemistry due to their diverse biological activities, their role in catalysis appears to be largely unexamined. Research in this area has predominantly focused on the synthesis of novel phthalazine-based compounds and the evaluation of their pharmacological potential.
Similarly, searches for the application of this compound in specific reaction types, such as carbon-carbon bond formation or as a phase-transfer catalyst, have not produced any relevant findings. Phase-transfer catalysis is a field where quaternary ammonium salts, a class to which this compound belongs, are often employed. However, the literature in this domain does not specify the use of this particular compound.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methylphthalazin 2 Ium Iodide
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule. For 2-methylphthalazin-2-ium iodide, these techniques are invaluable for confirming its structural integrity.
The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Theoretical calculations, often employing Density Functional Theory (DFT) methods, can provide reliable predictions of these vibrational frequencies.
The primary absorption bands anticipated in the IR spectrum include:
Aromatic C-H Stretching: Vibrations of the C-H bonds on the phthalazine (B143731) ring are expected in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The methyl group (N-CH₃) attached to the nitrogen atom will display symmetric and asymmetric stretching vibrations, typically observed between 2850 and 2960 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the heterocyclic ring system are predicted to appear in the 1500-1650 cm⁻¹ range. These bands are characteristic of the aromatic nature of the phthalazine core.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds would be found in the fingerprint region, broadly from 600 to 1400 cm⁻¹.
Ring Vibrations: Skeletal vibrations of the phthalazine ring structure will also contribute to the complex pattern of bands in the fingerprint region.
Predicted Infrared (IR) Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3000 - 3100 | Phthalazine Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | N-CH₃ |
| C=N/C=C Stretch | 1500 - 1650 | Phthalazine Ring |
| C-H In-plane Bend | 1300 - 1400 | Aromatic/Aliphatic |
| C-H Out-of-plane Bend | 750 - 900 | Aromatic |
Note: The values in this table are based on theoretical predictions and data from analogous compounds.
Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the polarizability of molecular bonds. For this compound, Raman spectra are expected to be particularly sensitive to the vibrations of the symmetric and non-polar bonds.
Key features anticipated in the Raman spectrum include:
Ring Breathing Modes: The symmetric expansion and contraction of the phthalazine ring should give rise to a strong and characteristic Raman signal.
C=C and C=N Symmetric Stretching: These vibrations within the aromatic system are expected to be Raman active.
Methyl Group Vibrations: The symmetric C-H stretching and bending vibrations of the methyl group are also anticipated to be observable.
The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for confirming the positions of the methyl group and for assigning the protons and carbons of the phthalazine ring.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the methyl group and the aromatic protons of the phthalazine ring. The chemical shifts are influenced by the electron-withdrawing effect of the positively charged quaternary nitrogen atom.
N-Methyl Protons: The protons of the methyl group attached to the nitrogen are expected to appear as a singlet in the downfield region, likely between δ 4.0 and 5.0 ppm, due to the deshielding effect of the adjacent positive charge.
Aromatic Protons: The protons on the phthalazine ring will appear as a set of multiplets in the aromatic region, typically between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on their specific positions on the ring and the deshielding effects of the heterocyclic nitrogen atoms and the positive charge. Protons on the pyridazinone ring portion are expected to be more deshielded than those on the benzene (B151609) ring portion.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 4.0 - 5.0 | Singlet |
| Aromatic-H | 7.5 - 9.0 | Multiplets |
Note: The values in this table are based on theoretical predictions and data from analogous compounds.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methyl carbon and the carbons of the phthalazine ring.
N-Methyl Carbon: The carbon of the methyl group is anticipated to resonate in the range of δ 45-55 ppm.
Aromatic Carbons: The carbons of the phthalazine ring will appear in the aromatic region, generally between δ 120 and 150 ppm. The carbons directly attached to the nitrogen atoms will be significantly deshielded and appear at the lower end of this range. The presence of the positive charge will influence the chemical shifts of all carbons in the heterocyclic system.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 45 - 55 |
| Aromatic C | 120 - 150 |
Note: The values in this table are based on theoretical predictions and data from analogous compounds.
To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the phthalazine ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the position of the methyl group by observing its correlation to the carbons of the phthalazine ring. For instance, a correlation between the N-methyl protons and the adjacent ring carbons would definitively confirm the structure of this compound.
Through the combined application of these advanced spectroscopic methods, a detailed and unambiguous structural elucidation of this compound can be achieved. While direct experimental data is not currently available, theoretical predictions and comparisons with closely related structures provide a robust framework for understanding its spectroscopic characteristics.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint.
For this compound, a quaternary salt, direct analysis by EI-MS is challenging due to its low volatility. However, analysis of its neutral parent molecule, phthalazine, provides a strong indication of the fragmentation behavior of the 2-methylphthalazin-2-ium cation after an initial loss of the methyl group. The mass spectrum of phthalazine is characterized by a prominent molecular ion peak. sustech.edu.cn The fragmentation pattern is dominated by the sequential loss of two molecules of hydrogen cyanide (HCN), a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. publish.csiro.auraco.cat A subsequent loss of acetylene (B1199291) (C₂H₂) can also be observed. sustech.edu.cn
The expected primary fragmentation of the 2-Methylphthalazin-2-ium cation would involve the loss of a methyl radical (•CH₃) to form the phthalazine radical cation, which would then follow the established fragmentation pathway of phthalazine.
Table 1: Characteristic Electron Ionization Mass Spectrometry Fragmentation of Phthalazine sustech.edu.cn
| m/z | Proposed Fragment | Relative Intensity (%) |
| 130 | [M]⁺ | 100 |
| 103 | [M - HCN]⁺ | 34 |
| 76 | [M - 2HCN]⁺ | 55 |
| 50 | [M - 2HCN - C₂H₂]⁺ | 44 |
This data represents the fragmentation of the parent molecule, phthalazine, and serves as a model for the fragmentation of the 2-Methylphthalazin-2-ium cation after initial demethylation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. acs.org For the 2-Methylphthalazin-2-ium cation, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass. This technique is particularly useful for confirming the identity of a synthesized compound and for identifying unknown substances in a complex mixture. nih.gov
The theoretical exact mass of the 2-Methylphthalazin-2-ium cation can be calculated based on the most abundant isotopes of its constituent elements. This calculated value can then be compared to the experimentally determined mass from an HRMS instrument.
Table 2: Theoretical Exact Mass of the 2-Methylphthalazin-2-ium Cation
| Ion | Chemical Formula | Isotopic Masses | Calculated Exact Mass (Da) |
| 2-Methylphthalazin-2-ium | [C₉H₉N₂]⁺ | C: 12.000000, H: 1.007825, N: 14.003074 | 145.07657 |
X-ray Crystallography
Determination of Molecular and Crystal Structure
A single-crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of the 2-Methylphthalazin-2-ium cations and the iodide anions in the crystal lattice. It would confirm the planarity of the fused phthalazine ring system and the position of the methyl group on one of the nitrogen atoms. The analysis would also provide the unit cell dimensions and the space group of the crystal, which describe the symmetry and repeating pattern of the structure. In similar heterocyclic salts, the cations and anions are arranged in discrete, ordered patterns. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
X-ray crystallography would yield highly accurate measurements of all bond lengths, bond angles, and dihedral angles within the 2-Methylphthalazin-2-ium cation. This data is fundamental for understanding the geometry of the molecule. For instance, the C-N bond lengths within the heterocyclic ring would provide insight into the degree of electron delocalization. The bond angles would confirm the expected geometry around the sp²-hybridized carbon and nitrogen atoms. Dihedral angles would quantify the planarity of the fused ring system.
Table 3: Illustrative Predicted Bond Parameters for the 2-Methylphthalazin-2-ium Cation
| Parameter | Atoms Involved | Expected Value |
| Bond Length | N-N | ~1.38 Å |
| Bond Length | N-C (ring) | ~1.33 - 1.37 Å |
| Bond Length | N-CH₃ | ~1.47 Å |
| Bond Angle | C-N-N | ~118-122° |
| Bond Angle | N-N-C | ~118-122° |
| Dihedral Angle | Atoms defining the phthalazine plane | ~0° |
Note: These values are illustrative and based on typical bond parameters for similar N-methylated heterocyclic cations.
Investigation of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be dictated by a variety of intermolecular interactions. nih.gov A key interaction would likely be the electrostatic attraction between the positively charged 2-Methylphthalazin-2-ium cation and the negatively charged iodide anion.
Furthermore, weak hydrogen bonds of the C-H···I type are expected to play a significant role in stabilizing the crystal lattice. In these interactions, a hydrogen atom bonded to a carbon atom of the phthalazine ring or the methyl group would interact with the iodide anion.
Computational Chemistry and Theoretical Investigations of 2 Methylphthalazin 2 Ium Iodide
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of a molecule. However, no specific studies applying these methods to 2-Methylphthalazin-2-ium iodide have been found.
Density Functional Theory (DFT) Studies of Electronic Structure
There are no published DFT studies that specifically detail the electronic structure of this compound. Such studies would typically provide valuable information on frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution, which are crucial for predicting the molecule's reactivity and intermolecular interactions.
Ab Initio Methods for Molecular Properties
Similarly, a literature search reveals a lack of studies employing high-level ab initio methods to calculate the molecular properties of this compound. These methods, while computationally more intensive than DFT, can offer highly accurate predictions of geometries, vibrational frequencies, and other molecular characteristics.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its behavior in solution. At present, there are no available MD simulation studies focused on this compound. Such simulations would be instrumental in understanding its flexibility, solvent interactions, and the dynamic behavior of the cation-anion pair.
Prediction of Spectroscopic Data through Computational Modeling
Computational modeling is frequently used to predict and interpret spectroscopic data, such as NMR, IR, and UV-Vis spectra. However, no computational studies have been published that predict the spectroscopic signatures of this compound. This information would be highly beneficial for the experimental characterization of the compound.
Theoretical Modeling of Reaction Pathways and Energy Barriers
The theoretical modeling of reaction pathways is essential for understanding the mechanisms and kinetics of chemical transformations. There is currently no research available that theoretically models the reaction pathways and associated energy barriers for reactions involving this compound.
Structure-Reactivity Relationship Studies via Computational Approaches
Computational approaches are pivotal in establishing structure-reactivity relationships. The absence of computational data for this compound means that no such relationships have been theoretically elucidated for this compound.
Applications in Organic Synthesis and Materials Science
Role as a Synthetic Reagent in Organic Transformations
The utility of a compound as a synthetic reagent is defined by its ability to effect chemical changes on other molecules. For N-alkylated heterocyclic salts like 2-Methylphthalazin-2-ium iodide, reactivity often involves the electrophilic nature of the ring system or the properties of the counter-ion. The iodide ion, for instance, can participate in various catalytic cycles and transformations.
However, a review of scientific literature indicates that the specific application of this compound as a reagent in organic transformations is not extensively documented. While the fundamental reactivity of N-methylated heterocyclic cations is known—often involving susceptibility to nucleophilic attack to form adducts (sometimes referred to as pseudobases)—there are limited published examples where this compound is explicitly used to transform other organic substrates. General methodologies often employ other iodide salts or hypervalent iodine compounds for a wide range of reactions, but specific studies highlighting this compound in this role are scarce.
Precursor for the Synthesis of Functionalized Phthalazine (B143731) Derivatives
Quaternary ammonium (B1175870) salts can serve as valuable precursors for more complex molecules. Cleavage or modification of the N-methyl group or reactions involving the phthalazine ring could, in principle, lead to a variety of functionalized derivatives. For example, demethylation or ring-opening reactions could provide pathways to substituted phthalazines.
Despite this potential, the role of this compound as a starting material for other functionalized phthalazine derivatives is not a commonly reported synthetic strategy. The primary routes to phthalazine derivatives more frequently involve the cyclization of benzene-1,2-dicarbonyl compounds (or their equivalents) with hydrazine-based reagents. While the methylation of a phthalazine to form the iodide salt is a straightforward reaction, its subsequent use as a versatile precursor for further derivatization is not a prominent theme in the available chemical literature.
Exploration in the Development of Ionic Liquids and Organic Salts
Ionic liquids are salts with melting points below 100 °C, valued for their low vapor pressure, thermal stability, and tunable properties. As this compound is an organic salt, its physical properties, such as its melting point and solubility, determine its potential classification and use as an ionic liquid or a component thereof. The structure, featuring a relatively large, asymmetric organic cation (2-methylphthalazin-2-ium), is consistent with designs aimed at lowering the melting point.
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Methodologies
The synthesis of N-heterocyclic compounds, including phthalazinium salts, is an area of intense research, with a growing emphasis on environmentally benign methods. While specific green synthesis routes for 2-Methylphthalazin-2-ium iodide are not yet detailed in published literature, future research is expected to focus on several key areas. These include the use of greener solvents like water or bio-based solvents, the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave or ultrasound-assisted synthesis. mdpi.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will likely guide the development of novel synthetic pathways for this and related compounds.
Integration of Advanced Spectroscopic and Imaging Techniques
A thorough characterization of this compound is essential for its potential application. Currently, detailed spectroscopic data for this specific compound is not widely available. Future research will undoubtedly involve a comprehensive analysis using a suite of advanced spectroscopic techniques.
Key Spectroscopic Techniques for Future Investigation:
| Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including the position of the methyl group and the electronic environment of the phthalazine (B143731) core. 1H and 13C NMR would be fundamental. docbrown.info |
| Mass Spectrometry (MS) | Accurate mass determination and fragmentation analysis to confirm the molecular formula and structure. docbrown.info |
| Infrared (IR) Spectroscopy | Identification of functional groups and vibrational modes of the molecule. |
| UV-Visible Spectroscopy | Information on the electronic transitions within the molecule, which can be useful for understanding its photophysical properties. |
| X-ray Crystallography | Definitive three-dimensional structure of the molecule in the solid state. |
Furthermore, the application of advanced imaging techniques could reveal the localization and behavior of this compound in various systems, which would be particularly relevant for potential biological or materials science applications.
Leveraging Machine Learning and Artificial Intelligence for Compound Design and Reactivity Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. nih.govharvard.edu In the context of this compound, these computational tools offer exciting future possibilities.
Predictive Modeling: ML algorithms could be trained on data from known phthalazine derivatives to predict the physicochemical properties, reactivity, and potential biological activity of this compound. acs.org
De Novo Design: Generative models and reinforcement learning could be employed to design novel phthalazinium-based compounds with optimized properties for specific applications, such as drug discovery or materials science. bohrium.com
Reaction Optimization: AI could be used to predict optimal reaction conditions for the synthesis of this compound, minimizing waste and maximizing yield.
Exploration of Novel Catalytic and Materials Applications
While specific applications for this compound have yet to be established, the broader class of N-heterocyclic salts has shown promise in various fields. Future research should explore the potential of this compound in:
Catalysis: N-heterocyclic carbenes (NHCs) derived from related imidazolium (B1220033) and pyridinium (B92312) salts are widely used as ligands in organometallic catalysis. The potential of a carbene derived from this compound as a catalyst or catalyst ligand is an unexplored and promising area.
Materials Science: The ionic nature of this compound suggests its potential use as a component in ionic liquids, phase-transfer catalysts, or as a building block for functional organic materials. The phthalazine core, with its electron-deficient nature, could also impart interesting electronic or photophysical properties to new materials. The related compound, 2-(2-(2-chloro-6-methylanilino)-2-oxoethyl)phthalazin-2-ium iodide, highlights the potential for creating more complex functional molecules based on this core structure. sigmaaldrich.com
Fundamental Mechanistic Insights into Complex Reactions
A deep understanding of the reactivity of this compound is crucial for its effective utilization. Future research should focus on elucidating the mechanisms of its reactions. For instance, understanding the kinetics and thermodynamics of its formation and decomposition, as well as its reactivity with various nucleophiles and electrophiles, will be essential. Mechanistic studies on related N-nitrosodimethylamine (NDMA) formation in water treatment highlight the complexity and importance of understanding reaction pathways of N-heterocyclic compounds in various environments. nih.gov Computational modeling, in conjunction with experimental studies, will be a powerful tool for gaining these fundamental insights.
Q & A
Q. What are the recommended methods for synthesizing 2-Methylphthalazin-2-ium iodide, and how can reaction conditions be optimized?
The synthesis typically involves quaternization of phthalazine derivatives using methylating agents such as methyl iodide. Key steps include:
- Methylation : Reacting phthalazine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions.
- Purification : Recrystallization from ethanol/water mixtures to isolate the iodide salt.
- Optimization : Adjust reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 phthalazine:methyl iodide) to maximize yield. Monitor progress using thin-layer chromatography (TLC) or NMR spectroscopy .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methyl group incorporation and aromatic proton environments.
- X-ray Diffraction (XRD) : Determine crystal structure and verify iodide counterion placement via single-crystal analysis.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under inert atmospheres.
- FTIR Spectroscopy : Identify functional groups (e.g., C-N stretching in the phthalazinium ring) .
Q. What safety protocols are critical when handling methyl iodide in the synthesis of this compound?
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic methyl iodide vapors.
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize residual methyl iodide with sodium thiosulfate before disposal.
- Emergency Preparedness : Maintain potassium iodide tablets (as per radiation emergency guidelines) to mitigate accidental iodine exposure .
Advanced Research Questions
Q. How can SHELXL be employed to refine the crystal structure of this compound, particularly for twinned or high-resolution datasets?
- Data Collection : Use high-resolution X-ray diffraction data (e.g., synchrotron sources) to resolve electron density maps.
- Twinning Correction : Apply the
TWINandBASFcommands in SHELXL to model twinned crystals. - Anisotropic Refinement : Refine thermal displacement parameters for non-hydrogen atoms to improve accuracy.
- Validation : Cross-check results with the IUCr's checkCIF tool to ensure geometric plausibility .
Q. What mechanistic insights explain the role of iodide in this compound during advanced reduction processes (e.g., pollutant degradation)?
- Redox Activity : Iodide () acts as a redox mediator, enhancing electron transfer in systems like VUV/sulfite/iodide.
- Radical Generation : Under UV irradiation, generates reactive species (e.g., , ) that degrade pollutants.
- Defluorination Efficiency : In PFOA degradation, iodide improves defluorination rates by stabilizing intermediate radicals .
Q. How can researchers resolve contradictions between experimental data and computational models for this compound’s reactivity?
- Control Experiments : Replicate results under varied conditions (pH, temperature) to identify outliers.
- Hybrid Methods : Combine density functional theory (DFT) calculations with experimental kinetics (e.g., UV-Vis monitoring) to validate reaction pathways.
- Error Analysis : Use statistical tools (e.g., R-factor in crystallography) to quantify discrepancies between observed and predicted data .
Q. What strategies are effective in presenting crystallographic data for this compound in peer-reviewed journals?
- Tables : Include unit cell parameters (a, b, c, α, β, γ), bond lengths/angles, and refinement statistics (R-factors).
- Figures : Depict thermal ellipsoid plots and packing diagrams using software like Mercury.
- Supplementary Data : Provide CIF files and H-bonding tables as supporting information, adhering to IUCr guidelines .
Q. Methodological Notes
- Data Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) to enable replication.
- Ethical Reporting : Avoid selective data presentation; disclose all refinement residuals in crystallography .
- Interdisciplinary Approaches : Integrate synthetic chemistry with computational modeling (e.g., Gaussian, ORCA) to predict novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
